molecular formula C19H22ClN3O2S B251374 N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide

Cat. No. B251374
M. Wt: 391.9 g/mol
InChI Key: WQUSCJHYDVOLIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide, also known as BCTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. TRPV1 is involved in various physiological processes, including nociception, thermoregulation, and inflammation. BCTC has been shown to have potential applications in pain management, cancer treatment, and neurological disorders.

Mechanism of Action

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide is a selective antagonist of TRPV1, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. TRPV1 is involved in various physiological processes, including nociception, thermoregulation, and inflammation. N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide binds to the TRPV1 channel and blocks its activation by various stimuli, leading to a decrease in calcium influx and subsequent downstream effects.
Biochemical and Physiological Effects:
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide has been shown to have various biochemical and physiological effects, including analgesic effects, anti-inflammatory effects, and anti-cancer effects. N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide has been shown to decrease pain behavior in various animal models of pain, including thermal, mechanical, and chemical stimuli. N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide has also been shown to decrease inflammation in various animal models of inflammation, including carrageenan-induced paw edema and lipopolysaccharide-induced lung inflammation. N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide has also been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth.

Advantages and Limitations for Lab Experiments

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide has various advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of TRPV1, which allows for specific targeting of the TRPV1 channel. Another advantage is that it has been extensively studied for its potential applications in pain management, cancer treatment, and neurological disorders. One limitation is that it has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is that it has potential off-target effects, which can lead to unintended downstream effects.

Future Directions

There are various future directions for the study of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide. One direction is the development of more potent and selective TRPV1 antagonists for potential clinical use. Another direction is the study of the role of TRPV1 in various physiological processes, including thermoregulation and inflammation. Another direction is the study of the potential applications of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide in other neurological disorders, including Parkinson's disease and multiple sclerosis. Overall, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide has significant potential for various applications in the scientific community, and further research is needed to fully understand its potential.

Synthesis Methods

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide can be synthesized using various methods, including the reaction of 3-chloro-4-nitrobenzaldehyde with 4-butanoylpiperazine, followed by reduction of the nitro group and subsequent reaction with thiophene-2-carboxylic acid. Another method involves the reaction of 4-butanoylpiperazine with 3-chloro-4-nitrophenyl isothiocyanate, followed by reduction of the nitro group and subsequent reaction with thiophene-2-carboxylic acid.

Scientific Research Applications

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide has been extensively studied for its potential applications in pain management. TRPV1 is involved in nociception, and N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide has been shown to have analgesic effects in various animal models of pain. N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide has also been studied for its potential applications in cancer treatment. TRPV1 is overexpressed in various cancer cells, and N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide has been shown to induce apoptosis in cancer cells. N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide has also been studied for its potential applications in neurological disorders, including epilepsy and Alzheimer's disease. TRPV1 is involved in various neurological processes, and N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide has been shown to have neuroprotective effects in various animal models of neurological disorders.

properties

Molecular Formula

C19H22ClN3O2S

Molecular Weight

391.9 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H22ClN3O2S/c1-2-4-18(24)23-10-8-22(9-11-23)16-7-6-14(13-15(16)20)21-19(25)17-5-3-12-26-17/h3,5-7,12-13H,2,4,8-11H2,1H3,(H,21,25)

InChI Key

WQUSCJHYDVOLIP-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl

Origin of Product

United States

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